1-(2,2-difluoroethyl)cyclopropan-1-ol
CAS No.: 2228833-14-3
Cat. No.: VC11999688
Molecular Formula: C5H8F2O
Molecular Weight: 122.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2228833-14-3 |
---|---|
Molecular Formula | C5H8F2O |
Molecular Weight | 122.11 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)cyclopropan-1-ol |
Standard InChI | InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 |
Standard InChI Key | JUKHMYKDXTXUFM-UHFFFAOYSA-N |
SMILES | C1CC1(CC(F)F)O |
Canonical SMILES | C1CC1(CC(F)F)O |
Introduction
Structural and Molecular Properties
The molecular formula of 1-(2,2-difluoroethyl)cyclopropan-1-ol is C₆H₉F₂O, with a molecular weight of 138.13 g/mol. Key structural features include:
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A cyclopropane ring with inherent angle strain (60° bond angles).
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A hydroxyl (-OH) group at the 1-position, enabling hydrogen bonding and polarity.
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A 2,2-difluoroethyl (-CH₂CF₂H) substituent, introducing electronegativity and lipophilicity.
Table 1: Computed Physicochemical Properties
The electronegative fluorine atoms stabilize the molecule through inductive effects, while the cyclopropane ring’s strain enhances reactivity in ring-opening reactions .
Synthesis and Preparation
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Cyclopropanation of Allylic Alcohols:
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Functional Group Interconversion:
Table 2: Representative Synthetic Routes
Method | Reactants/Conditions | Yield | Key Reference |
---|---|---|---|
Cyclopropanation | Allylic alcohol + Fe(TPP)Cl, Zn | 62–85% | |
Halogen Exchange | 1-(2-Bromoethyl)cyclopropanol + DAST | 68% |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key features:
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Cyclopropane Ring:
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Hydroxyl Group:
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Difluoroethyl Group:
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